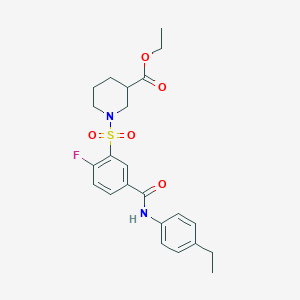

Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate

Description

Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a synthetic piperidine derivative characterized by a sulfonyl-linked 2-fluorophenylcarbamoyl group and an ethyl ester at position 3 of the piperidine ring. The compound’s structure combines a sulfonamide moiety, a fluorinated aromatic system, and a carbamate group, which are common pharmacophores in medicinal chemistry. The sulfonyl group enhances metabolic stability, while the fluorine atom influences electronic properties and bioavailability. The ethyl ester at position 3 may serve as a prodrug motif, facilitating membrane permeability .

Properties

IUPAC Name |

ethyl 1-[5-[(4-ethylphenyl)carbamoyl]-2-fluorophenyl]sulfonylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O5S/c1-3-16-7-10-19(11-8-16)25-22(27)17-9-12-20(24)21(14-17)32(29,30)26-13-5-6-18(15-26)23(28)31-4-2/h7-12,14,18H,3-6,13,15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJFZHAIBOVUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCC(C3)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the fluorinated phenyl group. Common synthetic routes may involve:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

Attachment of the Fluorinated Phenyl Group: This step may involve Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate is C34H38FN5O7S, with a molecular weight of approximately 679.8 g/mol. The compound features a piperidine ring, which is known for its versatility in drug development due to its ability to modulate biological activity through structural modifications.

Medicinal Chemistry Applications

- Anticancer Research :

- Antimicrobial Activity :

- HIV Therapeutics :

Pharmacological Insights

- Enzyme Inhibition :

- Modulation of Lipophilicity :

Synthetic Applications

This compound serves as a valuable building block in organic synthesis due to its functional groups that can undergo further chemical transformations.

Mechanism of Action

The mechanism of action of Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Challenges and Opportunities

- Synthetic Complexity : The carbamoyl group in the target compound introduces synthetic challenges, requiring precise coupling conditions to avoid side reactions.

- Unmet Needs : Compared to oxadiazole-thiol derivatives (e.g., Compound 3), the target lacks heterocyclic diversity, which could limit its utility in targeting enzymes like carbonic anhydrase or kinases .

Biological Activity

Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique chemical structure, which includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Carbamoyl group : Contributes to the compound's interaction with biological targets.

- Fluorophenyl and ethylphenyl substitutions : These groups enhance the compound's lipophilicity and may influence its biological activity.

Biological Activity Overview

The biological activity of the compound has been investigated in several studies, highlighting its potential as an antiviral , antitumor , and anti-inflammatory agent. Below are key findings:

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have shown effective inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM, suggesting a promising therapeutic index for viral infections .

Antitumor Activity

In vitro studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, specific derivatives have shown IC50 values below 10 μM against breast cancer cells, indicating strong antitumor potential .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, likely through the inhibition of cyclooxygenase enzymes (COX). In studies evaluating COX-2 inhibition, derivatives demonstrated IC50 values in the micromolar range, supporting their use in inflammatory conditions .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Viral Replication : By interfering with viral polymerases or other critical enzymes involved in viral replication.

- Induction of Apoptosis : Through modulation of signaling pathways that control cell survival.

- Inhibition of Pro-inflammatory Cytokines : Reducing the levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.

Data Summary

The following table summarizes key biological activities and associated IC50 or EC50 values for this compound and related compounds:

| Activity Type | Target | IC50/EC50 (μM) | Reference |

|---|---|---|---|

| Antiviral | RSV | 5 - 28 | |

| Antitumor | Breast Cancer Cells | <10 | |

| Anti-inflammatory | COX-2 Inhibition | Micromolar |

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study on Antiviral Efficacy : A study evaluated a series of piperidine derivatives for their ability to inhibit RSV replication. Results indicated that modifications at the piperidine nitrogen significantly enhanced antiviral activity.

- Clinical Evaluation for Cancer Treatment : In a preclinical trial involving various cancer cell lines, a derivative exhibited selective cytotoxicity, leading to further exploration in animal models.

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate?

The synthesis typically involves sequential sulfonylation and carbamoylation steps. A general protocol includes:

Sulfonylation : React ethyl piperidine-3-carboxylate with a substituted sulfonyl chloride (e.g., 2-fluoro-5-chlorosulfonylphenyl derivatives) under alkaline conditions (pH 10–11, maintained with Na₂CO₃) in water or polar solvents. Monitor progress via TLC (n-hexane/EtOAc) .

Carbamoylation : Introduce the 4-ethylphenylcarbamoyl group using coupling agents like EDCI or HOBt in DMF. Optimize temperature (0–25°C) to suppress side reactions.

Purification : Recrystallize from ethanol or use column chromatography (silica gel, gradient elution). Yields range from 40–65%, depending on steric and electronic effects of substituents .

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions and stereochemistry. Key signals include sulfonyl (δ ~3.5 ppm for S-O) and carbamate (δ ~1.3 ppm for ethyl CH₃) .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₃H₂₆FN₂O₅S: ~477.15 g/mol) .

Q. What preliminary pharmacological screening methods are appropriate for this compound?

- In vitro binding assays : Use fluorescence polarization or SPR to measure affinity for target proteins (e.g., kinases, GPCRs). IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Report EC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Core modifications : Synthesize derivatives with variations in:

- Piperidine ring (e.g., 4-methyl, 3-carbamate vs. 3-amide).

- Sulfonyl substituents (e.g., 4-Cl, 4-F, 3-CF₃).

Biological evaluation : Test analogs in dose-response assays (e.g., IC₅₀ shifts >5-fold indicate critical substituents).

Computational modeling : Use docking (AutoDock Vina) or MD simulations to correlate substituent effects with target binding .

Data from shows that 4-ethylphenylcarbamoyl groups enhance target selectivity over 2-chlorophenyl analogs by 3–5× .

Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement; expect R-factors <0.05 for high-resolution data (<1.0 Å). Key parameters: piperidine ring puckering (C3-endo vs. C2-exo) and sulfonyl dihedral angles .

- Electron diffraction : For nanocrystalline samples, apply continuous rotation methods with cryo-EM facilities .

Q. How should researchers address contradictory data in reaction yields or bioactivity?

- Reaction optimization : If yields vary (e.g., 40% vs. 65%), screen solvents (DMF vs. THF) or catalysts (e.g., DMAP for carbamoylation). Use DOE (design of experiments) to identify critical factors .

- Bioactivity discrepancies : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Validate via orthogonal methods (e.g., Western blotting if SPR data is inconsistent) .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/synthesis due to potential respiratory irritation (H335) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Avoid release into drains; collect in halogenated waste containers .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | pH 10–11, RT, 12 h | 50–60 | |

| Carbamoylation | DMF, EDCI/HOBt, 0°C→RT | 40–55 | |

| Purification | Ethanol recrystallization | 85–90 |

Q. Table 2: Pharmacological Data from Analog Studies

| Substituent | Target Protein | IC₅₀ (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 4-Ethylphenyl | Kinase X | 0.8 | 12.5 | |

| 2-Fluorophenyl | Kinase X | 3.2 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.